Product packaging for 2-[(3-Methoxyphenyl)methyl]piperazine(Cat. No.:CAS No. 218594-59-3)

2-[(3-Methoxyphenyl)methyl]piperazine

Cat. No.: B3349412
CAS No.: 218594-59-3
M. Wt: 206.28 g/mol
InChI Key: DRKUIOHLHFFGOP-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Chemical Biology Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a cornerstone in the field of medicinal chemistry. It is often referred to as a "privileged scaffold" because its structure is frequently found in biologically active compounds across a wide range of therapeutic areas. The versatility of the piperazine nucleus allows for the development of new bioactive molecules that can be tailored for specific pharmacological activities. researchgate.net

The key attributes of the piperazine scaffold that make it so valuable in drug design include:

Physicochemical Properties: The two nitrogen atoms provide a large polar surface area and can act as hydrogen bond donors and acceptors. This often imparts favorable properties such as increased water solubility and oral bioavailability. researchgate.net

Synthetic Tractability: The nitrogen atoms of the piperazine ring can be readily functionalized, allowing chemists to easily modify the molecule's structure to optimize its affinity for a biological target and its pharmacokinetic profile.

Structural Rigidity and Flexibility: The chair-like conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor binding. At the same time, it allows for the attachment of various substituent groups, making it a versatile linker between different pharmacophores.

Due to these features, piperazine derivatives have been successfully developed into drugs for numerous diseases, including antihistamines, antipsychotics, antidepressants, antifungals, antivirals, and antitumor agents. benthamdirect.com

Overview of 2-[(3-Methoxyphenyl)methyl]piperazine as a Research Chemical Entity

This compound is a specific organic molecule identified by the CAS Number 218594-59-3. Structurally, it consists of a central piperazine ring that is substituted at one of its carbon atoms (the C-2 position) with a (3-methoxyphenyl)methyl group, also known as a 3-methoxybenzyl group.

The molecule can be deconstructed into its key components:

Piperazine Ring: The core scaffold, providing the fundamental structure and physicochemical properties discussed previously.

3-Methoxybenzyl Group: An aromatic phenyl ring substituted with a methoxy (B1213986) group (-OCH₃) at the meta-position and linked to the piperazine ring via a methylene (B1212753) (-CH₂) bridge. This part of the molecule can influence receptor binding and metabolic stability.

Currently, this compound exists primarily as a research chemical entity. Detailed academic studies focusing specifically on its synthesis, biological activity, and therapeutic potential are not widely available in peer-reviewed literature. Its significance lies in its membership within the broader class of carbon-substituted piperazines, which are of high interest in drug discovery programs. Modern synthetic methods, such as the direct α-lithiation of protected piperazines, have been developed to efficiently create libraries of structurally diverse 2-substituted piperazines for screening against various biological targets. researchgate.net

Historical Context of Related Methoxyphenylpiperazine Derivatives in Preclinical Investigations

While research on the specific 2-substituted title compound is limited, the broader class of methoxyphenylpiperazine (MPP) derivatives has been the subject of extensive preclinical investigation for decades. These studies provide a crucial context for understanding the potential roles of compounds like this compound.

Historically, research has focused heavily on N-substituted (nitrogen-substituted) MPPs, which have shown significant activity at various central nervous system targets. These derivatives are often categorized by the position of the methoxy group on the phenyl ring (ortho, meta, or para).

Table 1: Preclinical Research on Notable Methoxyphenylpiperazine Derivatives

Compound Class/ExamplePrimary Research FocusKey Preclinical FindingsReference
1-(2-Methoxyphenyl)piperazine (B120316) (oMeOPP)Serotonin (B10506) (5-HT) and Adrenergic Receptor LigandsInvestigated as a ligand for 5-HT receptors; serves as a precursor or metabolite for several approved drugs. nih.gov
1-(3-Chlorophenyl)piperazine (mCPP)Serotonin Receptor AgonistA metabolite of the antidepressant trazodone; used extensively in research to probe the function of serotonin receptor subtypes. farmaceut.org
1-(4-Methoxyphenyl)piperazine (p-MeOPP)Psychoactive PropertiesStudied for its euphoric and stimulant properties, with a mixed mechanism involving serotonergic and dopaminergic systems. caymanchem.com farmaceut.orgcaymanchem.com
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-aminePET Imaging LigandSynthesized and evaluated as a potential PET imaging agent for mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) in the brain. nih.govresearchgate.net nih.govresearchgate.net

These preclinical studies have established methoxyphenylpiperazines as potent modulators of neurotransmitter systems, particularly the serotonergic and glutamatergic pathways. This historical work provides a strong rationale for the synthesis and investigation of novel analogues, including carbon-substituted variants like this compound.

Current Research Landscape and Emerging Directions for this compound and its Analogues

The current research landscape for piperazine-containing compounds is focused on moving beyond classical N-substituted derivatives to explore new chemical space and biological targets. The synthesis of carbon-substituted piperazines, including 2-substituted analogues, represents a key emerging direction.

One major trend is the development of piperazine derivatives for novel therapeutic applications beyond the central nervous system. For instance, recent research has explored novel piperazine-containing compounds for their antimicrobial, antimalarial, and antioxidant activities. benthamdirect.com Another innovative area is the design of piperazine derivatives as potential radiation countermeasures, aiming to provide safer and more effective alternatives to existing agents like amifostine. nih.gov

For analogues of this compound, future research directions are likely to involve:

Systematic Synthesis and Screening: The creation of libraries of C-2 substituted piperazines with diverse aromatic groups to screen against a wide array of biological targets, including kinases, ion channels, and G-protein coupled receptors.

Structure-Activity Relationship (SAR) Studies: Once a hit is identified, detailed SAR studies would be conducted to understand how modifications to the methoxybenzyl group and the piperazine ring affect potency, selectivity, and pharmacokinetic properties.

Application in CNS Disorders: Leveraging the historical importance of MPPs in neuropharmacology, new analogues may be investigated for complex neurological and psychiatric conditions where modulation of multiple targets could be beneficial.

Development of Tool Compounds: Even if not developed into drugs, novel analogues could serve as valuable "tool compounds" for researchers to selectively probe the function of specific biological pathways in both in vitro and in vivo models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B3349412 2-[(3-Methoxyphenyl)methyl]piperazine CAS No. 218594-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-3-10(8-12)7-11-9-13-5-6-14-11/h2-4,8,11,13-14H,5-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKUIOHLHFFGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CNCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3 Methoxyphenyl Methyl Piperazine and Its Derivatives

Retrosynthetic Strategies for the 2-[(3-Methoxyphenyl)methyl]piperazine Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, several disconnections of the core structure are plausible, leading to different synthetic strategies.

A primary disconnection can be made at the C-N bonds within the piperazine (B1678402) ring. This approach suggests a convergent synthesis where the piperazine ring is formed in the later stages. One common strategy involves the cyclization of a linear diamine precursor. For the target molecule, this would entail a precursor containing the 3-methoxybenzyl moiety.

Another key retrosynthetic disconnection can be made at the C2-benzyl bond. This strategy would involve the formation of the piperazine ring first, followed by the introduction of the (3-methoxyphenyl)methyl group at the C2 position. This approach is advantageous as the piperazine core is a common and readily available scaffold.

These retrosynthetic approaches are summarized in the following table:

Disconnection StrategyKey Intermediate(s)Synthetic Approach
C-N Bond DisconnectionN-(2-aminoethyl)-1-(3-methoxyphenyl)propane-1,2-diamine or similar linear diaminesPiperazine ring formation via cyclization or reductive amination
C2-Benzyl Bond DisconnectionPiperazine or a protected piperazine derivative and a (3-methoxyphenyl)methyl electrophileC-H functionalization or alkylation of a pre-formed piperazine ring

Classical and Modern Approaches for Piperazine Ring Formation

The construction of the piperazine ring is a cornerstone of many synthetic routes targeting 2-substituted piperazines. Both classical and modern methodologies can be employed to achieve this transformation efficiently.

Cyclization and Reductive Amination Protocols

Cyclization reactions are a fundamental approach to forming the piperazine ring. A common method involves the double N-alkylation of a primary amine with a dielectrophile. For the synthesis of 2-substituted piperazines, this often involves the reaction of a substituted ethylenediamine (B42938) derivative.

Reductive amination provides a versatile and widely used method for constructing the piperazine core. This typically involves the reaction of a diamine with a dicarbonyl compound or its equivalent, followed by reduction of the resulting diimine or monoimine intermediate. A one-pot tandem reductive amination-transamidation-cyclization has been shown to produce substituted piperazin-2-ones, which can be further reduced to the corresponding piperazines clockss.org.

Recent advancements in photoredox catalysis have enabled novel cyclization strategies. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can provide access to 2-substituted piperazines under mild conditions researchgate.net.

A summary of representative cyclization and reductive amination approaches is presented below:

MethodKey ReactantsGeneral Conditions
Classical Cyclization Substituted ethylenediamine and a dielectrophile (e.g., dihaloethane)Base-mediated, often at elevated temperatures
Reductive Amination Diamine and a dicarbonyl compound (or precursor)Reducing agent (e.g., NaBH(OAc)₃, H₂/catalyst) justia.comgoogleapis.com
Photoredox Cyclization Glycine-based diamine and an aldehydeVisible light, photoredox catalyst (e.g., Iridium complex) researchgate.net

N-Alkylation and Acylation Strategies for Piperazine Derivatives

Once the this compound core is assembled, further functionalization at the nitrogen atoms can be achieved through N-alkylation and N-acylation reactions. These modifications are crucial for diversifying the properties of the parent compound.

N-Alkylation is commonly achieved by reacting the piperazine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is critical to control the degree of alkylation (mono- vs. di-alkylation). For piperazines with differing steric and electronic environments at the two nitrogen atoms, regioselective alkylation can often be achieved. Reductive amination of the piperazine with an aldehyde or ketone is another powerful method for introducing N-alkyl groups justia.com.

N-Acylation involves the reaction of the piperazine with an acylating agent, such as an acyl chloride or anhydride. This reaction is typically performed in the presence of a base to scavenge the acid byproduct. N-acylation is generally a high-yielding and straightforward transformation.

The following table summarizes common N-alkylation and N-acylation strategies:

ReactionReagentsTypical Conditions
N-Alkylation Alkyl halide, base (e.g., K₂CO₃, Et₃N)Aprotic solvent (e.g., CH₃CN, DMF)
Reductive Amination Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)Dichloromethane or other suitable solvent
N-Acylation Acyl chloride or anhydride, base (e.g., Et₃N, pyridine)Aprotic solvent (e.g., CH₂Cl₂, THF)

Stereoselective Synthesis of Enantiomeric Forms of this compound

The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often desirable and can be achieved through various stereoselective methods.

Chiral Auxiliary and Asymmetric Catalysis Applications

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. In the context of piperazine synthesis, a chiral auxiliary can be attached to one of the nitrogen atoms or be part of the starting materials used for ring construction. For instance, chiral oxazolidinones derived from amino acids have been used as effective chiral auxiliaries in asymmetric alkylation reactions tandfonline.com.

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the chiral product. Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has been developed for the enantioselective synthesis of α-substituted piperazines google.comnih.gov. Asymmetric hydrogenation of a prochiral pyrazine (B50134) precursor using a chiral metal catalyst is another powerful strategy to obtain chiral piperazines mdpi.com.

Key stereoselective methodologies are outlined in the table below:

ApproachPrincipleRepresentative Example
Chiral Auxiliary A chiral molecule is temporarily attached to guide a stereoselective reaction.Use of Evans' oxazolidinones for diastereoselective alkylation tandfonline.com.
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction.Palladium-catalyzed asymmetric allylic alkylation google.comnih.gov.
Asymmetric Hydrogenation A chiral catalyst is used to deliver hydrogen stereoselectively to a double bond.Iridium-catalyzed asymmetric hydrogenation of pyrazines mdpi.com.

Enzymatic and Biocatalytic Transformations for Chiral Induction

Enzymes are highly selective catalysts that can be used to perform stereoselective transformations under mild conditions. Enzymatic resolution is a common strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, lipases are frequently used for the kinetic resolution of racemic alcohols or amines via selective acylation.

Biocatalytic asymmetric synthesis involves the use of enzymes to create a chiral center from a prochiral substrate. For instance, engineered enzymes like transaminases can be used for the asymmetric synthesis of chiral amines, which can then be used as building blocks for the synthesis of chiral piperazines. The use of biocatalysis in the synthesis of chiral amines is a rapidly growing field, offering sustainable and efficient routes to enantiomerically pure compounds ijpsonline.com.

MethodDescriptionEnzyme Class Example
Enzymatic Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture, allowing for separation.Lipases, Proteases
Biocatalytic Asymmetric Synthesis Creation of a stereocenter from a prochiral substrate using an enzyme.Transaminases, Reductases

Green Chemistry Principles in the Synthesis of Piperazine Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of piperazine derivatives, including this compound, is increasingly benefiting from the application of these principles, leading to more environmentally benign and efficient manufacturing processes.

Traditional synthetic methods often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. To address these issues, solvent-free and microwave-assisted techniques have emerged as powerful tools in the synthesis of piperazine-containing compounds.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netnih.gov For the synthesis of piperazine derivatives, microwave irradiation can be effectively employed in key steps such as N-alkylation or N-arylation reactions. For instance, the synthesis of various substituted piperazines has been successfully achieved under solvent-free, microwave-assisted conditions, demonstrating the potential for a greener synthetic route to analogues of this compound. researchgate.net

A general representation of a microwave-assisted synthesis of a 2-substituted piperazine is depicted below:

Scheme 1: General Microwave-Assisted Synthesis of 2-Substituted Piperazines

The benefits of this approach are summarized in the following table, comparing conventional heating with microwave-assisted synthesis for a representative piperazine derivative synthesis.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hoursMinutes nih.gov
Energy Consumption HighLow
Solvent Use Often requires high-boiling solventsCan often be performed solvent-free or in minimal solvent researchgate.netresearchgate.net
Product Yield Moderate to goodOften higher yields
By-product Formation Can be significantOften reduced

These advantages make microwave-assisted synthesis a highly attractive methodology for the preparation of this compound and its derivatives, aligning with the core tenets of green chemistry.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org It is a central principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. jocpr.com

In the context of synthesizing this compound, designing a reaction sequence with high atom economy is crucial. This involves choosing reaction types that are inherently atom-economical, such as addition and cycloaddition reactions, and avoiding the use of stoichiometric reagents that are not incorporated into the final product. For example, a reductive amination reaction to introduce the (3-methoxyphenyl)methyl group onto the piperazine core is more atom-economical than a process involving protecting groups and multiple steps that generate significant waste.

Table 1: Comparison of Atom Economy for Different Reaction Types

Reaction Type Description % Atom Economy
Addition All atoms of the reactants are incorporated into the product. 100%
Rearrangement A molecule's structure is rearranged. 100%
Substitution Part of a molecule is replaced by another atom or group. < 100%
Elimination Atoms are removed from a molecule, forming a double or triple bond. < 100%

| Wittig Reaction | A classic example of a less atom-economical reaction due to the formation of a phosphine (B1218219) oxide byproduct. rsc.org | Often < 50% |

Parallel Synthesis and Combinatorial Library Generation of this compound Analogues

Parallel synthesis and combinatorial chemistry are powerful strategies for accelerating the drug discovery process by rapidly generating large libraries of related compounds. nih.gov These techniques are highly applicable to the synthesis of this compound analogues, allowing for the systematic exploration of the chemical space around this core structure to identify compounds with improved biological activity.

In a parallel synthesis approach, a series of related compounds are synthesized simultaneously in an array of reaction vessels. For the generation of a library based on the this compound scaffold, diversity can be introduced at various positions. For example, the unsubstituted nitrogen of the piperazine ring can be acylated, alkylated, or arylated with a diverse set of building blocks.

A representative scheme for the parallel synthesis of a library of N-acylated this compound analogues is shown below:

Scheme 2: Parallel Synthesis of N-Acylated this compound Analogues

Table 2: Example of a Combinatorial Library Design for this compound Analogues

Scaffold R1 Group (Acyl Chlorides) R2 Position
This compound Acetyl chloride N/A
This compound Benzoyl chloride N/A
This compound Cyclopropanecarbonyl chloride N/A
This compound Thiophene-2-carbonyl chloride N/A

This approach allows for the rapid generation of hundreds or even thousands of distinct compounds, which can then be screened for their biological activity. The use of automated liquid handlers and purification systems further enhances the efficiency of this process. The synthesis of benzylpiperazine libraries has been reported, demonstrating the feasibility of applying these techniques to the target compound's structural class. nih.gov

Chemical Transformations and Derivatization Strategies of 2 3 Methoxyphenyl Methyl Piperazine

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two secondary amine functionalities, which are nucleophilic and readily participate in a variety of chemical transformations. The asymmetry of the parent molecule means that the N1 and N4 positions are chemically distinct, potentially allowing for selective functionalization under controlled conditions, although mixtures of products are common.

The nitrogen atoms of the piperazine ring can be readily functionalized through N-alkylation, N-acylation, and N-sulfonylation reactions. These transformations are fundamental for introducing a wide range of substituents.

N-Alkylation: This is typically achieved by reacting the piperazine with alkyl halides (e.g., methyl iodide) or via reductive amination. google.com The reaction of 2-phenylpiperazine (B1584378) with agents like 3,5-bis(trifluoromethyl)benzyl bromide has been shown to furnish the corresponding 1-alkyl-3-phenylpiperazine. google.com Due to the presence of two reactive nitrogens, these reactions can sometimes yield mixtures of mono- and di-alkylated products, requiring careful control of stoichiometry and reaction conditions for selective substitution. google.com

N-Acylation: The introduction of acyl groups is a common strategy to form amide bonds. This is typically accomplished using acyl chlorides or acid anhydrides in the presence of a base. For instance, the reaction of a piperazine derivative with lauroyl chloride can introduce a lauroyl group onto one of the nitrogen atoms. mdpi.com This functionalization converts the basic amine into a neutral amide, significantly altering the electronic and steric properties of the molecule.

N-Sulfonylation: Sulfonyl groups can be introduced by reacting the piperazine with sulfonyl chlorides, such as trifluoromethanesulfonic anhydride, in the presence of a base like triethylamine. nih.gov This reaction results in the formation of a stable sulfonamide linkage, which can act as a hydrogen bond acceptor and introduce bulky, electron-withdrawing functionality. nih.gov

Table 1: Examples of N-Functionalization Reactions on Piperazine Scaffolds

Transformation Reagent Class Resulting Functional Group
N-Alkylation Alkyl Halide (R-X) Tertiary Amine
N-Acylation Acyl Chloride (RCOCl) Amide
N-Sulfonylation Sulfonyl Chloride (RSO₂Cl) Sulfonamide

The nucleophilic nitrogen atoms of the piperazine ring are ideal for forming urea, thiourea, and carbamate (B1207046) linkages, which are prevalent motifs in biologically active molecules.

Urea and Thiourea Formation: These derivatives are synthesized by reacting the piperazine with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S), respectively. nih.govmdpi.com The reaction proceeds via the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate. researchgate.net This method is highly efficient for creating libraries of derivatives with diverse aromatic or aliphatic substituents. nih.govnih.gov Thioureas are organic compounds containing sulfur, with a general formula that structurally resembles ureas, where the oxygen atom is replaced by sulfur. semanticscholar.org

Carbamate Formation: Carbamates are typically formed by reacting the piperazine with a chloroformate (e.g., ethyl chloroformate) or by a three-component coupling involving an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgnih.gov Piperazine itself is known to react with carbon dioxide in aqueous solutions to form piperazine carbamates and dicarbamates. nih.govresearchgate.net This linkage introduces an ester-amide-like group that can significantly influence the compound's properties.

Table 2: Synthesis of Urea, Thiourea, and Carbamate Derivatives

Derivative Reagent Linkage Formed
Urea Isocyanate (R-NCO) -NH-C(=O)-NH-R
Thiourea Isothiocyanate (R-NCS) -NH-C(=S)-NH-R
Carbamate Chloroformate (R-OC(=O)Cl) -N-C(=O)-O-R

Modifications of the Methoxyphenyl Moiety

The 3-methoxyphenyl (B12655295) ring is an electron-rich aromatic system that can undergo electrophilic aromatic substitution and modification of the ether linkage.

The methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). Therefore, electrophiles are expected to add to the positions ortho and para to the methoxy group (positions 2, 4, and 6 on the methoxyphenyl ring). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The steric hindrance from the adjacent benzylpiperazine substituent may influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered 4- and 6-positions.

The methyl ether linkage on the aromatic ring can be cleaved to yield a phenolic hydroxyl group (-OH). This transformation is a key step for introducing a versatile functional group that can serve as a hydrogen bond donor/acceptor or be a site for further derivatization. This cleavage is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 3-hydroxyphenyl derivative opens up new avenues for modification, such as the formation of new ether or ester linkages at the phenolic position. mdma.ch

Structural Modifications at the Benzylic Carbon

The benzylic carbon—the carbon atom directly attached to both the phenyl ring and the piperazine ring—exhibits enhanced reactivity due to the resonance stabilization of radical or carbocation intermediates that can form at this position. chemistrysteps.comyoutube.com

This unique reactivity allows for selective transformations at the benzylic site. chemistrysteps.com

Benzylic Halogenation: A common modification is the introduction of a halogen, typically bromine, at the benzylic position. This is achieved through free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator. libretexts.orgmasterorganicchemistry.com The resulting benzylic bromide is a valuable intermediate that can readily undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2), allowing for the introduction of a wide variety of functional groups. chemistrysteps.comyoutube.com

Benzylic Oxidation: The benzylic position is susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. chemistrysteps.com Depending on the reaction conditions and the presence of benzylic hydrogens, this can lead to the formation of a ketone or, more commonly, cleavage of the benzylic C-C bond to form a benzoic acid derivative. libretexts.org

Table 3: Reactivity of the Benzylic Carbon

Reaction Type Reagent Intermediate Typical Product
Radical Halogenation N-Bromosuccinimide (NBS), light/initiator Benzyl (B1604629) Radical Benzylic Bromide
Oxidation Potassium Permanganate (KMnO₄) - Benzoic Acid/Ketone

Synthesis of Bioconjugates and Labeled Molecular Probes Based on 2-[(3-Methoxyphenyl)methyl]piperazine

The functionalization of this compound allows for its incorporation into larger biomolecular systems and for the development of probes for biological imaging and assays. These derivatization strategies typically involve the modification of the piperazine ring to introduce reactive handles for conjugation or the direct attachment of labels.

A common approach for creating bioconjugates and labeled probes from piperazine-containing compounds is to utilize the secondary amine within the piperazine ring. This nitrogen atom can be functionalized through various chemical reactions to attach linkers, fluorescent dyes, radiolabels, or biotin (B1667282) moieties.

Strategies for Bioconjugation

The synthesis of bioconjugates from this compound can be achieved by first introducing a reactive linker to the piperazine nitrogen. This linker can then be used to couple the molecule to a biomolecule of interest, such as a protein. One effective method involves the use of thiol-reactive linkers. For instance, a piperazine derivative can be functionalized with a maleimide (B117702) or a pentafluorobenzenesulfonamide (B3043191) group. acs.org These groups can then selectively react with cysteine residues on a protein to form a stable covalent bond. acs.org

The general synthetic strategy involves a two-step process:

Functionalization of the Piperazine: The secondary amine of this compound is reacted with a heterobifunctional crosslinker containing a thiol-reactive group on one end and an amine-reactive group (such as an N-hydroxysuccinimide ester) on the other.

Conjugation to the Biomolecule: The resulting thiol-reactive piperazine derivative is then incubated with the target protein, leading to the formation of a stable bioconjugate.

This approach has been successfully employed for the conjugation of piperazine-based compounds to proteins like humanized ferritin for siRNA delivery. acs.org

Another potential strategy for bioconjugation is through the introduction of a carboxyl group onto the this compound scaffold. This can be achieved by reacting the piperazine with an appropriate haloalkanoic acid. The resulting carboxylic acid derivative can then be activated, for example, using dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents, and reacted with primary amines on a biomolecule to form a stable amide bond. This method has been utilized in the synthesis of combretastatin (B1194345) A-4 piperazine conjugates.

Synthesis of Labeled Molecular Probes

The development of labeled molecular probes based on this compound is crucial for studying its biological interactions and localization. These probes can be fluorescently labeled for microscopy and cell-based assays or radiolabeled for in vivo imaging techniques like Positron Emission Tomography (PET).

Fluorescently Labeled Probes: Fluorescent probes can be synthesized by attaching a fluorophore to the piperazine ring. A common strategy is to use a linker to connect the piperazine moiety to the fluorescent dye. This approach has been demonstrated in the synthesis of fluorescent ligands for the 5-HT1A receptor based on a 1-(2-methoxyphenyl)piperazine (B120316) core. In these examples, a long-chain linker was first attached to the piperazine nitrogen, followed by the coupling of an environment-sensitive fluorescent moiety like 4-amino-1,8-naphthalimide.

Radiolabeled Probes for PET Imaging: For PET imaging, derivatives of this compound can be radiolabeled with positron-emitting isotopes, such as Carbon-11 (¹¹C). The synthesis of such probes often involves the methylation of a suitable precursor with a ¹¹C-methylating agent, like [¹¹C]methyl triflate. This has been demonstrated in the synthesis of PET radiotracers for dopamine (B1211576) D3 receptors, where the normethyl derivative of a methoxyphenylpiperazine compound was labeled with ¹¹C.

The following table summarizes the key strategies for the synthesis of bioconjugates and labeled molecular probes based on piperazine derivatives:

Type of Derivative Synthetic Strategy Key Reagents Application
Protein BioconjugatesFunctionalization with a thiol-reactive linker followed by reaction with cysteine residues on the protein.Maleimide- or pentafluorobenzenesulfonamide-containing crosslinkers.Targeted drug delivery, protein labeling.
Fluorescent ProbesAttachment of a fluorophore via a linker to the piperazine nitrogen.Amine-reactive fluorescent dyes, linkers with appropriate functional groups.Fluorescence microscopy, receptor binding assays.
Radiolabeled Probes (PET)Methylation of a precursor with a radiolabeled methylating agent.[¹¹C]Methyl triflate, precursor with a free amine or hydroxyl group.In vivo imaging of target receptors or enzymes.
Biotinylated ProbesCoupling of biotin to the piperazine moiety, often via a linker.Activated biotin (e.g., biotin-NHS ester), coupling agents (e.g., DCC).Affinity-based purification, detection in immunoassays.

Detailed research findings have shown the successful application of these strategies to various piperazine-containing molecules. For instance, the conjugation of piperazine-based polyamines to humanized ferritin resulted in a functional siRNA delivery system. acs.org In another study, a series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives were synthesized with environment-sensitive fluorescent moieties, demonstrating their utility in visualizing 5-HT1A receptors in cells.

The synthesis of biotinylated derivatives represents another important strategy for creating molecular probes. While not specifically demonstrated for this compound, the general approach involves coupling biotin to the molecule of interest. This can be achieved by reacting an amine-functionalized piperazine derivative with an activated form of biotin, such as biotin N-hydroxysuccinimide ester. Alternatively, a linker containing a disulfide bond can be introduced between the piperazine and biotin, allowing for cleavage of the probe under reducing conditions, which are prevalent in the intracellular environment.

Computational Chemistry and Molecular Modeling of 2 3 Methoxyphenyl Methyl Piperazine and Its Interactions

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is fundamental to understanding the three-dimensional structure of 2-[(3-Methoxyphenyl)methyl]piperazine. The molecule's flexibility, primarily due to the rotatable bonds connecting the piperazine (B1678402) ring, the methylene (B1212753) bridge, and the methoxyphenyl group, allows it to adopt numerous spatial arrangements or conformers. The relative stability of these conformers is dictated by their potential energy, and mapping these energies creates an "energy landscape." The lowest energy conformations, or global minima, represent the most probable shapes of the molecule under physiological conditions.

The piperazine ring typically exists in a stable chair conformation to minimize steric strain. However, the orientation of the bulky (3-methoxyphenyl)methyl substituent at the C2 position can be either axial or equatorial. The equatorial position is generally favored to reduce steric hindrance. Further conformational diversity arises from the rotation around the C-C and C-N bonds of the benzyl (B1604629) moiety.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to elucidate the electronic and steric properties of the molecule's most stable conformers. These calculations provide a detailed picture of the electron distribution and its influence on molecular reactivity and intermolecular interactions.

Electronic Properties : Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring influences the electron density, particularly of the aromatic system, which can be crucial for forming π-π stacking or cation-π interactions with biological targets. The nitrogen atoms of the piperazine ring, with their lone pairs of electrons, are primary sites for hydrogen bonding.

Table 1: Representative Electronic and Steric Properties from Quantum Chemical Calculations Note: This table presents typical data obtained from such calculations for illustrative purposes.

Property Description Predicted Value for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. -5.8 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. 1.2 eV
HOMO-LUMO Gap Difference in energy between HOMO and LUMO; indicates chemical stability. 7.0 eV
Dipole Moment Measure of the net molecular polarity. 2.5 Debye
Molecular Volume The volume occupied by the molecule. ~220 ų
Van der Waals Surface Area The total surface area of the molecule. ~250 Ų

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.govbau.edu.tr By simulating the movements of atoms and bonds in a solvated environment, MD can assess the stability of different conformations of this compound. Starting from a low-energy conformation, the simulation tracks the molecule's trajectory, revealing which conformations are persistent and energetically favorable in a more realistic, dynamic context. This is crucial for understanding how the molecule might adapt its shape upon approaching and binding to a biological target. bau.edu.tr

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov This method is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

Based on the structural features of this compound—a piperazine core often found in neurologically active agents and a benzyl group—several classes of proteins are considered putative targets. researchgate.netnih.gov In silico screening, where the compound is docked against a library of protein structures, can help prioritize these targets. Studies on analogous piperazine derivatives suggest potential interactions with monoamine transporters (for serotonin (B10506), dopamine), G-protein coupled receptors (GPCRs) like serotonin receptors (e.g., 5-HT1A), and enzymes such as Poly (ADP-ribose) polymerase (PARP). bau.edu.trresearchgate.netrsc.org

Once docked into a putative target's binding site, the resulting pose is analyzed to identify key intermolecular interactions. For this compound, these interactions typically involve:

Hydrogen Bonding : The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated, as donors.

Hydrophobic Interactions : The phenyl ring and the aliphatic carbons of the piperazine ring can form hydrophobic contacts with nonpolar amino acid residues.

π-Interactions : The methoxyphenyl ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or cation-π interactions with charged residues (e.g., Lysine, Arginine).

Hotspot mapping involves identifying specific residues within the binding pocket that contribute most significantly to the binding energy. The methoxy group, for instance, could form a crucial hydrogen bond with a polar residue or fit into a specific hydrophobic sub-pocket, thus acting as a key determinant of binding affinity and selectivity. nih.gov

Table 2: Predicted Interactions of this compound with a Putative Serotonin Receptor Binding Site Note: This table illustrates a hypothetical binding mode based on typical interactions for this class of compound.

Interaction Type Ligand Moiety Involved Putative Interacting Amino Acid Residue
Hydrogen Bond (Donor) Protonated Piperazine Nitrogen (N4) Aspartic Acid (Asp)
Hydrogen Bond (Acceptor) Methoxy Group Oxygen Serine (Ser)
Hydrophobic Contact Piperazine Ring (aliphatic) Leucine (Leu), Valine (Val)
π-π Stacking Methoxyphenyl Ring Phenylalanine (Phe)
Cation-π Interaction Methoxyphenyl Ring Arginine (Arg)

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to correlate a compound's structural properties with its biological activity.

QSAR : QSAR studies involve creating a mathematical model that relates variations in the chemical structures of a series of compounds to their measured biological activity. For a series of 2-benzylpiperazine (B1268327) analogs, descriptors such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (LogP) would be calculated. A resulting QSAR model could predict the activity of new, unsynthesized analogs, guiding the design of more potent molecules. For example, a model might reveal that electron-donating groups at the meta-position of the phenyl ring enhance activity.

Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a pharmacophore model might consist of features like a hydrogen bond acceptor (the methoxy oxygen), a hydrogen bond donor/positive ionizable feature (a piperazine nitrogen), and an aromatic/hydrophobic region (the phenyl ring). This model serves as a 3D query to search for other structurally diverse compounds that may have similar biological activity.

Development of Predictive Models for In Vitro Biological Activity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a key aspect of computational chemistry. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a given class of molecules, these models can predict the in vitro activity of novel analogs, thereby prioritizing synthetic efforts.

However, a thorough search of scientific databases reveals a lack of specific studies dedicated to the development of predictive models for the in vitro biological activity of this compound. Such research would typically involve the synthesis and biological testing of a series of structurally related analogs to generate the necessary data for model building and validation.

Table 1: Hypothetical Data for Predictive Model Development The following table is a hypothetical representation of the type of data that would be required to build a predictive model for the biological activity of this compound and its analogs. No such experimental data for this specific compound series is currently published.

Compound IDModification on Piperazine RingModification on Phenyl RingIC50 (nM)Predicted IC50 (nM)
1 H3-MethoxyData N/AModel N/A
2 Methyl3-MethoxyData N/AModel N/A
3 H4-MethoxyData N/AModel N/A
4 H2-MethoxyData N/AModel N/A

Pharmacophore Elucidation and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules that are likely to be active.

There is no specific literature available that details the elucidation of a pharmacophore model based on this compound or its use in virtual screening campaigns. Such a study would involve determining the key interaction points of the molecule with its putative biological target through methods like molecular docking or by comparing a set of active analogs.

De Novo Ligand Design and Optimization based on Computational Methods

De novo ligand design is a computational technique used to generate novel molecular structures that are predicted to bind to a target receptor with high affinity and specificity. This can be done by either assembling small molecular fragments within the binding site or by modifying an existing ligand, such as this compound, to improve its interactions.

Computational methods for ligand optimization involve making targeted modifications to a known active molecule to enhance its desired properties, such as potency or selectivity. This is often guided by molecular docking simulations and free energy calculations.

Currently, there are no published studies demonstrating the use of this compound as a scaffold for de novo ligand design or as the subject of computational optimization efforts. Research in this area would provide insights into how the piperazine and methoxyphenyl moieties could be modified to achieve improved biological activity.

Mechanistic Biochemical and Pharmacological Research on 2 3 Methoxyphenyl Methyl Piperazine in Vitro Focus

Receptor Binding Affinity and Selectivity Profiling (In Vitro Assays)

No specific data from in vitro receptor binding affinity and selectivity profiling studies for 2-[(3-Methoxyphenyl)methyl]piperazine were found in the reviewed literature.

Radioligand Binding and Competition Binding Studies

Information regarding the affinity (e.g., Ki, IC50, or Kd values) of this compound for any specific receptor, as determined through radioligand or competition binding assays, is not available in the public domain.

Comprehensive Receptor Panel Screening (In Vitro)

There is no evidence of this compound having been screened against a comprehensive panel of receptors to determine its broader selectivity profile.

Enzyme Inhibition and Activation Studies (In Vitro Enzymatic Assays)

No studies detailing the in vitro inhibitory or activating effects of this compound on specific enzymes were identified.

Kinetic Characterization of Enzyme Modulation

Data on the kinetic parameters (e.g., Ki, IC50) or the mechanism of enzyme inhibition or activation (e.g., competitive, non-competitive) by this compound are not available.

Allosteric Modulation Investigations

There is no published research investigating the potential allosteric modulation of any enzyme by this compound.

Cellular Signaling Pathway Modulation (In Vitro Cell-Based Assays)

No in vitro studies on the effects of this compound on cellular signaling pathways were found. Consequently, there is no information on its impact on second messenger systems, protein phosphorylation cascades, or gene expression.

Agonist, Antagonist, and Inverse Agonist Functional Assays

No data available.

Second Messenger Production and Gene Expression Analysis (In Vitro)

No data available.

Ion Channel and Transporter Interaction Studies (In Vitro Methodologies)

No data available.

Elucidation of the Molecular Mechanism of Action at the Target Level

No data available.

Advanced Analytical Method Development for Research Applications of 2 3 Methoxyphenyl Methyl Piperazine

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is an indispensable tool for assessing the purity of pharmaceutical compounds. For chiral molecules like 2-[(3-Methoxyphenyl)methyl]piperazine, which can exist as a pair of non-superimposable mirror images (enantiomers), specialized chiral chromatography is required to separate and quantify each enantiomer. Furthermore, ultra-high performance liquid chromatography is employed to detect and quantify any process-related impurities or degradation products.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The separation of enantiomers is critical as they can exhibit different pharmacological and toxicological profiles. Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including piperazine (B1678402) derivatives. jocpr.com

For the analysis of this compound, a method employing a column like the Chiralpak® IC, which contains a cellulose tris(3,5-dichlorophenylcarbamate) selector, could be developed. jocpr.com The mobile phase composition, a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic compounds like piperazines. jocpr.com

Table 1: Illustrative Chiral HPLC Method Parameters for this compound

Parameter Condition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 274 nm
Expected Retention Times (R)-enantiomer: ~8.5 min, (S)-enantiomer: ~10.2 min

Ultra-High Performance Liquid Chromatography (UHPLC) for Related Substances

To ensure the chemical purity of this compound, a high-resolution UHPLC method is necessary to separate it from starting materials, by-products, and degradation products. rsc.org UHPLC systems utilize columns with smaller particle sizes (< 2 µm), allowing for faster analysis times and greater separation efficiency compared to traditional HPLC. rsc.org

A reversed-phase UHPLC method is typically developed for this purpose. The choice of a suitable column, such as a C18 or phenyl-hexyl stationary phase, and the optimization of mobile phase conditions are crucial for achieving the desired separation. chromatographyonline.com Key parameters to optimize include the organic modifier (e.g., acetonitrile (B52724) or methanol), the pH of the aqueous phase, and the gradient elution profile. chromatographyonline.com This allows for the resolution of impurities with structures closely related to the main compound.

Table 2: Representative UHPLC Method for Analysis of Related Substances

Parameter Condition
Column Acquity UPLC® BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 274 nm

Spectroscopic Methods for Structural Elucidation of Complex Derivatives and Metabolites (In Vitro)

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for identifying any unknown derivatives or metabolites that may form during in vitro studies. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this purpose. rroij.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS, often coupled with a liquid chromatography system (LC-HRMS), provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its related substances. mdpi.com This technique is invaluable for identifying unknown impurities or metabolites. By analyzing the fragmentation patterns generated in the mass spectrometer (MS/MS), detailed structural information can be obtained.

For this compound, the primary fragmentation is expected to occur at the benzylic C-N bond, leading to the formation of a characteristic methoxy-substituted tropylium (B1234903) ion (m/z 121) and a piperazine fragment. mdpi.com

Table 3: Predicted HRMS Fragmentation of this compound

Precursor Ion [M+H]⁺ Predicted Fragment Ions (m/z) Interpretation
221.1654 121.0653 Cleavage of the benzyl-piperazine bond, forming the 3-methoxybenzyl cation.
100.0811 Piperazine ring fragment after cleavage and hydrogen rearrangement.
87.0913 Piperazine ring fragment after cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to unambiguously assign all proton and carbon signals in the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For piperazine derivatives, the NMR spectra can sometimes be complex due to the conformational flexibility of the piperazine ring, which can lead to broadened signals. nih.gov

Table 4: Anticipated ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₄) 6.7 - 7.3 Multiplet
Methoxy (B1213986) (OCH₃) ~3.8 Singlet
Benzylic (CH₂) ~3.5 Singlet
Piperazine (CH₂) 2.4 - 3.0 Multiplet
Piperazine (NH) Variable (broad singlet) Broad Singlet

Quantitative Bioanalytical Methods for In Vitro Pharmacological Studies

To evaluate the pharmacological properties of this compound in vitro (e.g., in cell-based assays or metabolic stability studies), a sensitive and selective quantitative bioanalytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity, specificity, and wide dynamic range. nih.gov

The method involves extracting the analyte from the biological matrix (e.g., cell lysate, microsomal incubation) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov The extracted sample is then injected into the LC-MS/MS system. The compound is quantified using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. mdpi.com This provides a high degree of selectivity and minimizes interference from the biological matrix. The method must be validated for parameters such as linearity, accuracy, precision, and sensitivity (limit of quantification, LOQ). researchgate.net

Table 5: Typical LC-MS/MS Parameters for Quantification in In Vitro Samples

Parameter Condition
Sample Preparation Protein precipitation with acetonitrile
LC Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition 221.2 → 121.1 (Quantifier), 221.2 → 100.1 (Qualifier)
Linear Range 1 - 1000 ng/mL
LOQ 1 ng/mL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for In Vitro Sample Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of small molecules due to its high selectivity, sensitivity, and speed. A validated LC-MS/MS method allows for the precise quantification of this compound in various in vitro experimental samples, such as microsomal incubations, cell lysates, and culture media.

The development of such a method involves several critical steps, including the optimization of chromatographic conditions and mass spectrometric parameters. For piperazine derivatives, reversed-phase chromatography is a common approach, utilizing C18 columns to achieve good separation from endogenous matrix components. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol), is optimized through a gradient elution to ensure sharp peak shapes and adequate retention of the analyte.

Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. The precursor ion is generally the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The selection of product ions and the optimization of collision energy are critical for achieving the highest sensitivity.

Method validation is performed in accordance with regulatory guidelines to ensure the reliability of the data. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, the linearity of the method is established over a specific concentration range, with the coefficient of determination (R²) typically being ≥ 0.99. Accuracy and precision are assessed at multiple concentration levels, with acceptance criteria generally set within ±15% (±20% at the LLOQ).

Below is a hypothetical, yet representative, data table summarizing the optimized LC-MS/MS parameters for the quantification of this compound in an in vitro matrix.

ParameterValue
Chromatographic Conditions
HPLC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometric Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)m/z 207.1
Product Ion (Q3)m/z 121.1
Collision Energy (CE)25 eV
Dwell Time100 ms
Method Validation Summary
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (R²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85-115%
Precision at LLOQ< 15%

This table presents putative data for illustrative purposes.

Automation and High-Throughput Analytical Platforms

In modern drug discovery, the ability to analyze a large number of samples efficiently is critical. Automation and high-throughput analytical platforms are therefore essential for accelerating research timelines. The integration of automated sample preparation with rapid LC-MS/MS analysis can significantly increase throughput for in vitro studies involving this compound.

Automated liquid handling systems can be employed for various sample preparation steps, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). These automated systems minimize manual errors, improve reproducibility, and allow for unattended processing of 96-well or 384-well plates. Protein precipitation is a commonly used technique for in vitro samples due to its simplicity and broad applicability.

To further enhance throughput, fast LC gradients or even ultra-high-performance liquid chromatography (UHPLC) systems can be utilized to reduce chromatographic run times to a few minutes per sample. The use of UHPLC systems with sub-2 µm particle columns allows for higher flow rates and improved resolution, leading to shorter analysis times without compromising data quality.

The combination of automated sample preparation and fast LC-MS/MS analysis creates a high-throughput workflow capable of analyzing hundreds to thousands of samples per day. This is particularly advantageous for large-scale in vitro experiments such as metabolic stability assays, cell permeability studies, and enzyme inhibition profiling.

The following table outlines a typical automated high-throughput workflow for the analysis of this compound from in vitro samples.

StepDescriptionKey Parameters
1. Sample Plating In vitro samples are collected in 96-well plates.Sample volume: 50-100 µL
2. Automated Protein Precipitation An automated liquid handler adds cold acetonitrile containing an internal standard to each well.Acetonitrile volume: 150-300 µL
3. Automated Centrifugation & Supernatant Transfer Plates are centrifuged to pellet precipitated proteins. The supernatant is then transferred to a new 96-well plate by the liquid handler.Centrifugation: 4000 rpm for 10 min
4. High-Throughput LC-MS/MS Analysis The prepared samples are injected into a UHPLC-MS/MS system for rapid analysis.Cycle time: < 2 minutes per sample
5. Automated Data Processing Acquired data is automatically processed using specialized software for peak integration, quantification, and reporting.Software: Integrated with LIMS

This table illustrates a generalized automated workflow.

By implementing such advanced analytical methodologies, researchers can obtain high-quality quantitative data for this compound in a timely and efficient manner, thereby facilitating its preclinical development.

Exploration of Preclinical Biological Potential As Molecular Probes Mechanistic and in Vitro Emphasis

Characterization of 2-[(3-Methoxyphenyl)methyl]piperazine as a Selective Molecular Probe

While specific studies characterizing this compound as a selective molecular probe are not extensively documented in publicly available literature, the piperazine (B1678402) scaffold is a well-established motif in the design of ligands for a variety of biological targets. Piperazine derivatives are integral to compounds targeting receptors and enzymes such as serotonin (B10506) receptors, dopamine (B1211576) receptors, and monoamine oxidases. The potential of this compound as a selective probe is inferred from the activities of structurally similar compounds. For instance, 1-(2-methoxyphenyl)piperazine (B120316) is recognized as an effective blocker of striatal dopaminergic receptors and is a foundational structure for numerous serotonergic and dopaminergic agents. The selectivity of such probes is contingent on the specific substitutions on the phenyl and piperazine rings, which dictate the affinity and specificity for a particular biological target.

Structure-Activity Relationship (SAR) Elucidation for Specific Target Interactions

The structure-activity relationship (SAR) for piperazine derivatives is a subject of extensive research, providing a framework to understand how modifications to the this compound structure could influence its biological activity.

Key aspects of the SAR for related piperazine compounds include:

Substitution on the Phenyl Ring : The nature and position of substituents on the phenyl ring are critical for modulating inhibitory potency and selectivity. For example, in a series of N-methyl-piperazine chalcones designed as inhibitors for monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), the presence and location of electron-withdrawing or electron-donating groups on the terminal phenyl ring significantly influenced their activity. nih.gov Specifically, a 3-trifluoromethyl-4-fluoro substitution resulted in high selective inhibition against MAO-B. nih.gov In another study on ketamine esters, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts. mdpi.com For this compound, the 3-methoxy group is a key determinant of its interaction with target proteins.

The Piperazine Core : The piperazine ring itself is a crucial structural element, often contributing to the pharmacokinetic properties of a drug. mdpi.com The nitrogen atoms in the piperazine ring can engage in various interactions, including hydrophobic and charge-transfer interactions with target enzymes. nih.gov

Substituents on the Piperazine Nitrogen : Modifications at the N1 and N4 positions of the piperazine ring can dramatically alter biological activity. For instance, in the search for novel histamine (B1213489) H3 receptor ligands, the 4N-substituted piperazine moiety was identified as a crucial element for high affinity. nih.gov

These general SAR principles suggest that the 3-methoxy group on the phenyl ring and the methyl group attached to the piperazine at the 2-position in this compound are pivotal for its specific biological interactions.

Characterization of Selectivity Profiles across a Panel of Biological Targets

The selectivity profile of a compound is essential for its development as a molecular probe or therapeutic agent. While a specific selectivity panel for this compound is not available, data from related piperazine derivatives offer insights into its potential cross-reactivity.

For example, studies on N-methyl-piperazine chalcones have detailed their inhibitory activities against MAO-A, MAO-B, AChE, and butyrylcholinesterase (BChE). nih.gov Some of these compounds exhibited dual selective inhibition of MAO-B and AChE. nih.gov The selectivity index (SI), which is the ratio of the IC50 value for MAO-A to that for MAO-B, is a key measure of selectivity. A higher SI value indicates greater selectivity for MAO-B.

Table 1: Inhibitory Activities of Selected N-methyl-piperazine Chalcone Derivatives

CompoundTargetIC50 (µM)Selectivity Index (SI) over MAO-A
2k MAO-B0.7156.34
AChE8.10
2n MAO-B1.1116.04
AChE4.32
2o MAO-B1.19
AChE3.87
BChE1.19
PC-10 MAO-B0.6548.3
PC-11 MAO-B0.7149.2

Data sourced from a study on N-methyl-piperazine chalcones as dual MAO-B/AChE inhibitors. nih.gov

This data underscores that minor structural modifications can lead to significant changes in selectivity. It is plausible that this compound could exhibit activity at monoaminergic targets, and its selectivity profile would need to be experimentally determined.

Conceptual Framework for Further Preclinical Compound Optimization based on Mechanistic Data

Based on the SAR of related compounds, a conceptual framework for the optimization of this compound can be proposed. The goal of such optimization would be to enhance potency, selectivity, and drug-like properties. nih.gov

Potential optimization strategies include:

Modification of the Phenyl Ring Substituent : The 3-methoxy group could be replaced with other substituents to explore the effects on potency and selectivity. For example, replacing it with halogens or other electron-withdrawing groups might alter its interaction with the target's active site.

Substitution on the Piperazine Ring : Introducing substituents at the N4 position of the piperazine ring could modulate the compound's properties. For instance, the addition of a 4-pyridylpiperazine moiety has been shown to be crucial for high histamine H3 receptor affinity. nih.gov

Alteration of the Linker : The methyl linker between the phenyl ring and the piperazine moiety could be extended or modified to optimize the spatial orientation of the two key structural components.

Future optimization efforts would benefit from detailed mechanistic studies and computational modeling to guide the rational design of new derivatives with improved profiles. nih.gov

Application of this compound in Chemical Biology Studies

Given the prevalence of the piperazine scaffold in neuropharmacology, this compound could serve as a valuable tool in chemical biology. Its potential applications stem from the activities of related compounds. For example, piperazine derivatives are used to probe the function of the serotonergic and dopaminergic systems.

If this compound is found to have selective affinity for a particular receptor or enzyme, it could be used in:

Target validation studies : to help confirm the role of a specific protein in a biological process or disease state.

In vitro assays : as a reference compound or to elucidate the mechanism of action of other molecules.

Development of imaging agents : Radiolabeled versions of selective piperazine ligands can be used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize and quantify the distribution of their target in the brain.

The utility of this compound in chemical biology is contingent on a thorough characterization of its biological activity and selectivity.

Emerging Research Frontiers and Interdisciplinary Approaches for Piperazine Containing Compounds

Integration with Chemoinformatics and Large-Scale Chemical Data Analysis

Chemoinformatics provides the computational tools to navigate the vast chemical space of piperazine (B1678402) derivatives. By analyzing large-scale chemical databases like ChEMBL, researchers can identify trends and structure-activity relationships (SAR) that guide the rational design of new compounds. ontosight.ai For the piperazine scaffold, this analysis is crucial for optimizing a range of properties essential for drug efficacy.

Large-scale data analysis of piperazine-containing compound libraries focuses on several key parameters. The two nitrogen atoms in the piperazine ring allow for fine-tuning of basicity (pKa), which is critical for solubility and interaction with biological targets. researchgate.net Computational models predict how different substituents on the nitrogen or carbon atoms of the piperazine ring, such as the (3-methoxyphenyl)methyl group, will affect these properties. researchgate.net These analyses help in designing molecules with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, enhancing bioavailability and metabolic stability. researchgate.netresearchgate.net This data-driven approach allows for the pre-screening of virtual compounds, prioritizing the synthesis of derivatives with the highest probability of success.

Physicochemical PropertyImportance in Drug Design for Piperazine ScaffoldsChemoinformatics Application
Basicity (pKa)Influences aqueous solubility, cell permeability, and binding to target proteins.Predictive modeling of pKa values based on substituent effects to optimize the ionization state at physiological pH. rsc.org
Lipophilicity (LogP)Affects absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.Calculation of LogP to balance solubility and permeability, avoiding extremes that can lead to poor pharmacokinetics. nih.gov
Conformational FlexibilityThe piperazine ring can adopt different conformations (e.g., chair, boat), influencing how it presents substituents to a target. tandfonline.comConformational analysis and molecular dynamics simulations to identify low-energy shapes and their potential interactions.
ADME ProfilePredicts the absorption, distribution, metabolism, and excretion of a compound in the body.In silico models to predict metabolic pathways, potential for drug-drug interactions, and overall bioavailability. researchgate.net

Application in High-Throughput Phenotypic Screening Campaigns (In Vitro)

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds to identify "hits" that produce a desired biological response in a cellular or biochemical assay. nuvisan.comnih.gov Compound libraries used in HTS are often built around privileged scaffolds like piperazine to maximize chemical diversity and the potential for discovering novel biological activities. stanford.edu

Piperazine derivatives are staples in HTS campaigns due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antipsychotic effects. researchgate.netnih.gov In a typical phenotypic screen, cells are treated with a library of compounds, and changes in cell morphology, proliferation, or other observable characteristics are measured using automated imaging and analysis. nih.gov For instance, a library containing derivatives of 2-[(3-Methoxyphenyl)methyl]piperazine could be screened against various cancer cell lines to identify compounds that inhibit cell growth or induce apoptosis. mdpi.com The results of such screens provide valuable starting points for lead optimization. Several piperazine-based compounds have been identified as hits through HTS, including a compound effective against Cryptosporidium infection and numerous kinase inhibitors. nih.govmdpi.com

Screening Campaign TargetRole of Piperazine DerivativesExample Finding
Anticancer ActivityLibraries of piperazine-vindoline conjugates were screened against 60 human cancer cell lines.N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl piperazine derivatives showed significant antiproliferative activity. mdpi.com
Antiparasitic ActivityA piperazine-based drug was identified from screening the Medicines for Malaria Venture "malaria box".The compound (MMV665917) was found to be effective against Cryptosporidium infection in animal models. mdpi.com
Tyrosinase InhibitionA series of newly synthesized piperazine compounds were evaluated for their ability to inhibit the tyrosinase enzyme.Compounds bearing a 1,2,4-triazole (B32235) nucleus attached to the piperazine skeleton were identified as potent inhibitors. researchgate.net
HDAC InhibitionPotent HDAC inhibitors were discovered using a 1-benzhydryl piperazine as a surface recognition group.In vitro screening identified both selective HDAC6 inhibitors and non-selective HDAC inhibitors with nanomolar potency. nih.gov

Development of Optogenetic or Chemogenetic Tools Utilizing the Piperazine Scaffold

Chemogenetics involves the use of engineered proteins (receptors) that are activated by specific, otherwise inert small molecules ("designer drugs"). nih.gov This technology allows for precise, remote control over cell signaling in specific cell populations. The most widely used chemogenetic tools are Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are modified G-protein coupled receptors (GPCRs). addgene.org

The connection to the piperazine scaffold lies in the chemical actuators used to control these receptors. Several DREADD actuators are derivatives of clozapine, an atypical antipsychotic drug that contains a piperazine ring. ox.ac.uk While the commonly used actuator clozapine-N-oxide (CNO) has shown some limitations, newer actuators like deschloroclozapine (DCZ) have been developed for higher potency and selectivity. addgene.org The established role of the piperazine moiety in these actuators suggests a significant opportunity for developing novel chemogenetic tools. The principles used to design clozapine-based actuators could be applied to other piperazine-containing molecules, potentially including derivatives of this compound, to create new actuators with unique properties, such as different activation kinetics or blood-brain barrier permeability. However, the direct application of the piperazine scaffold itself as a core component of the engineered receptor, or the use of this compound as an actuator, remains a frontier for future research. In contrast, the application of piperazine-based compounds in optogenetics—the control of cellular activity using light—is not a well-established field of research at present. harvard.edu

Advanced Microfluidics for Automated Synthesis and In Vitro Screening

Microfluidics, or "lab-on-a-chip" technology, involves the manipulation of small volumes of fluids in channels with micrometer dimensions. researchgate.net When applied to chemical synthesis, this technology, often referred to as flow chemistry, offers significant advantages over traditional batch methods, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. mdpi.com

The synthesis of piperazine derivatives can be significantly accelerated and automated using microfluidic systems. nih.govcam.ac.uk For example, a machine-assisted, multi-step flow synthesis of piperazine-2-carboxamide (B1304950) has been successfully demonstrated, showcasing how these technologies can be implemented for complex chemical processes. nih.gov Such systems allow for rapid optimization of reaction conditions (e.g., temperature, residence time) and can be integrated with in-line purification and analysis. researchgate.net

Furthermore, microfluidic platforms can seamlessly couple automated synthesis with high-throughput in vitro screening. mdpi.com A newly synthesized library of compounds, such as derivatives of this compound, can be directly channeled into micro-chambers containing cells or enzymes for immediate biological evaluation. This integration reduces reagent consumption, minimizes manual handling, and dramatically shortens the cycle time from compound synthesis to biological data acquisition. mdpi.com

ParameterTraditional Batch SynthesisAdvanced Microfluidic Synthesis
Reaction ControlDifficult to precisely control temperature and mixing, potential for hotspots.Excellent control over temperature, pressure, and residence time due to high surface-area-to-volume ratio. mdpi.com
Speed & ThroughputSlow, sequential reactions with time-consuming workup for each compound.Rapid, continuous synthesis allows for fast library generation and process optimization. nih.gov
ScalabilityScaling up can be challenging and may require re-optimization.Easily scalable by running multiple reactors in parallel or for longer durations ("scaling out").
IntegrationSeparate steps for synthesis, purification, and screening.Can be integrated into a single automated platform for synthesis, workup, and biological screening. mdpi.com

Computational Design of Targeted Degraders (e.g., PROTACs) Incorporating the this compound Moiety

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. nih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. rsc.org A PROTAC consists of three parts: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

The linker is not merely a spacer; its composition, length, and rigidity are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.govexplorationpub.com The piperazine scaffold has emerged as a highly valuable motif in PROTAC linker design. nih.gov Incorporating a piperazine ring into the linker can impart rigidity, which reduces the degrees of freedom and can pre-organize the PROTAC for more efficient ternary complex formation. nih.gov Additionally, the basic nitrogen atoms of the piperazine can be protonated at physiological pH, which can enhance the solubility and cell permeability of these often large and greasy molecules. rsc.orgnih.gov

Computational modeling plays a pivotal role in the rational design of PROTACs. foxchase.org Molecular dynamics simulations and docking studies are used to predict how a given PROTAC will mediate the interaction between the POI and the E3 ligase. These models can help optimize the linker length and composition, including the incorporation of moieties like piperazine, to achieve the ideal geometry for ubiquitination. nih.gov A specific compound such as this compound could be computationally evaluated as a component of a PROTAC linker, connecting a warhead for a specific POI to an E3 ligase ligand. The computational analysis would predict its impact on the linker's conformational properties and the stability of the resulting ternary complex, thereby guiding its potential synthesis and experimental validation. rsc.org

Feature of Piperazine in PROTAC LinkersAdvantage in PROTAC DesignUnderlying Principle
Structural RigidityReduces conformational flexibility, potentially lowering the entropic penalty of forming the ternary complex. nih.govThe cyclic nature of the piperazine ring restricts bond rotation compared to a flexible alkyl chain.
Enhanced SolubilityImproves the physicochemical properties of PROTACs, which are often large and have poor solubility. rsc.orgThe nitrogen atoms can be protonated, increasing the hydrophilicity of the molecule. nih.gov
Improved PharmacokineticsCan lead to better cell permeability and metabolic stability. nih.govLinking a piperazine via an amide bond can prevent N-dealkylation reactions, improving metabolic stability. nih.gov
Versatile Chemical HandleThe two nitrogen atoms provide points for synthetic modification and attachment to the rest of the PROTAC molecule.Standard amine chemistry allows for straightforward incorporation into the linker structure.

Q & A

Q. What are the optimal synthetic routes for 2-[(3-Methoxyphenyl)methyl]piperazine, and how can purity be maximized?

Methodological Answer: The synthesis typically involves alkylation of piperazine with 3-methoxybenzyl halides. Key steps include:

  • Nucleophilic substitution : React piperazine with 3-methoxybenzyl chloride/bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
  • Yield optimization : Maintain a 2:1 molar ratio of piperazine to alkylating agent to minimize di-substitution byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H-NMR to confirm substitution patterns on the piperazine ring (δ 2.5–3.5 ppm for N–CH2_2–Ar) and the methoxy group (δ 3.7–3.9 ppm). 13C^{13}C-NMR identifies carbonyl or aromatic carbons .
  • IR : Look for C–O–C stretching (~1250 cm1^{-1}) from the methoxy group and N–H stretching (~3300 cm1^{-1}) .
  • Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 234 for [M+H]+^+) .

Q. How can researchers design preliminary biological activity screens for this compound?

Methodological Answer:

  • In vitro assays : Test for receptor binding (e.g., serotonin/dopamine receptors due to piperazine’s CNS relevance) using radioligand displacement assays .
  • Dose-response curves : Use concentrations ranging from 1 nM to 100 µM in cell viability assays (e.g., MTT) to assess cytotoxicity .
  • Controls : Compare with structurally similar compounds (e.g., 1-(2-methoxyphenyl)piperazine) to isolate substituent effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s pharmacological profile?

Methodological Answer:

  • SAR studies : Synthesize analogs with substituents at the 2-/4-methoxyphenyl positions or piperazine N-methylation. Test for:

    • Receptor selectivity : Compare binding affinities across 5-HT1A_{1A}, D2_2, and α-adrenergic receptors .
    • Lipophilicity : Measure logP values (HPLC) to correlate with blood-brain barrier permeability .
      Example data table:
    Substituent Position5-HT1A_{1A} IC50_{50} (nM)logP
    3-Methoxy (parent)120 ± 152.1
    2-Methoxy450 ± 301.8
    4-Methoxy85 ± 102.3

Q. How can contradictory data on receptor binding affinities be resolved?

Methodological Answer:

  • Assay standardization : Ensure consistent buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO cells may yield divergent results) .
  • Allosteric modulation : Use functional assays (e.g., cAMP accumulation) instead of radioligand binding to detect indirect effects .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC .
  • Antioxidants : Add 0.01% BHT to ethanolic solutions to inhibit radical-mediated oxidation .
  • Lyophilization : For solid-state storage, lyophilize with trehalose (1:1 ratio) to preserve integrity .

Q. How can metabolic pathways be predicted and validated for this compound?

Methodological Answer:

  • In silico tools : Use P450 metabolism modules in Schrödinger or MetaDrug to identify likely oxidation sites (e.g., piperazine N-dealkylation) .
  • In vitro validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic intermediates .

Key Considerations for Experimental Design

  • Safety protocols : Refer to SDS data for handling guidelines (e.g., PPE for skin/eye irritation risks) .
  • Data reproducibility : Use ≥3 biological replicates and report SEM/confidence intervals .
  • Ethical compliance : Adhere to institutional guidelines for in vitro/in silico studies; avoid in vivo testing without approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.